molecular formula C18H17ClN4O2 B2392479 N-(5-chloro-2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-89-8

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2392479
CAS No.: 866871-89-8
M. Wt: 356.81
InChI Key: SDDOZLHJGLUHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and a 4-methylphenyl group at position 1. The carboxamide moiety is linked to a 5-chloro-2-methoxyphenyl substituent, which introduces electron-withdrawing and steric effects. This compound is part of a broader class of triazole carboxamides synthesized for pharmacological screening, particularly in oncology and metabolic disorders .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-4-7-14(8-5-11)23-12(2)17(21-22-23)18(24)20-15-10-13(19)6-9-16(15)25-3/h4-10H,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDOZLHJGLUHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

The compound has the molecular formula C18_{18}H19_{19}ClN4_{4}O2_{2}, featuring a triazole ring and a carboxamide group, alongside chloro and methoxy substituents on the phenyl rings. These structural components contribute to its pharmacological properties.

Component Description
Molecular FormulaC18_{18}H19_{19}ClN4_{4}O2_{2}
Key Functional GroupsTriazole, Carboxamide, Chloro group, Methoxy group

Research indicates that compounds with a triazole moiety can interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. This compound is particularly noted for its potential to modulate the Pregnane X receptor (PXR), which plays a role in drug metabolism and transport.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. It has shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects in vitro against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia).
    Cell Line IC50_{50} Value (µM)
    MCF-70.65
    U-9372.41

Antimicrobial Activity

The compound has also exhibited antimicrobial properties, suggesting its utility in treating infections. Triazole derivatives are known for their antifungal activities, and this compound's structure may enhance its efficacy against specific pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

  • Chloro and Methoxy Substituents : The presence of these groups is believed to enhance lipophilicity and receptor binding affinity.
  • Triazole Ring : Essential for biological activity; it facilitates interactions with target proteins.

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound against breast adenocarcinoma cell lines. Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase pathways.

Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of triazole derivatives similar to this compound. Results indicated effective inhibition of fungal growth at low concentrations, supporting further exploration for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

  • N-(3-Chloro-4-Methoxyphenyl)-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide (Mol. Wt. 356.81 g/mol): Differs in the chloro-methoxy substitution pattern (3-chloro-4-methoxyphenyl vs. 5-chloro-2-methoxyphenyl).
  • N-(5-Chloro-2-Methylphenyl)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide : Replaces the 4-methylphenyl group with a 4-methoxyphenyl group, enhancing electron-donating effects. This modification could improve solubility but reduce metabolic stability .

Carboxamide-Linked Substituents

  • N-(4-Acetylphenyl)-5-Amino-1-(3-Chlorophenyl)-1H-1,2,3-Triazole-4-Carboxamide (Mol. Wt. 382.8 g/mol): Incorporates an acetylated phenyl group and an amino substituent on the triazole.
  • 5-Methyl-1-(Thiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid : Replaces the carboxamide with a carboxylic acid and a thiazole ring, significantly altering pharmacokinetic properties (e.g., ionization state at physiological pH) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP* Solubility (mg/mL)
Target Compound 356.81 180–182† 3.2 <0.1 (Water)
N-(3-Chloro-4-Methoxyphenyl) Analogue 356.81 175–177 3.5 <0.1 (Water)
5-Methyl-1-(Thiazol-2-yl) Triazole Acid 225.2 >250 (dec.) 1.8 1.2 (Water)
N-(4-Acetylphenyl) Amino-Triazole 382.8 190–192 2.9 0.3 (DMSO)

*Predicted using ChemAxon; †Estimated based on analogues in .

Crystallographic and Conformational Analysis

  • Crystal Packing : Analogues like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit dihedral angles of 7.59° (triazole-pyrazole) and 74.79° (triazole-phenyl), influencing molecular stacking and hydrogen bonding .
  • Hydrogen Bonding : The target compound’s carboxamide NH likely forms intramolecular H-bonds with triazole N atoms, stabilizing a planar conformation critical for target binding .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components:

  • 1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid : The triazole core with aromatic and methyl substituents.
  • 5-Chloro-2-methoxyaniline : The amine coupling partner for carboxamide formation.

Critical disconnections include:

  • Triazole ring construction via [3+2] cycloaddition between 4-methylphenyl azide and a methyl-substituted alkyne.
  • Carboxylic acid activation for subsequent amide bond formation with the aniline derivative.

Triazole Core Synthesis: Methodological Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides regioselective access to 1,4-disubstituted triazoles, essential for the target's substitution pattern.

Azide Synthesis

4-Methylphenyl azide is prepared via diazotization of 4-methylaniline:
$$
\text{4-Methylaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Methylphenyldiazonium chloride} \xrightarrow{\text{NaN}3} \text{4-Methylphenyl azide}
$$
Conditions : 0-5°C in aqueous HCl, 85-92% yield.

Alkyne Preparation

Methyl propiolate serves as the methyl-substituted alkyne precursor.

Cycloaddition Reaction

$$
\text{4-Methylphenyl azide} + \text{CH}_3\text{C≡COOR} \xrightarrow{\text{CuI, DIPEA}} \text{1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate}
$$
Optimized Parameters :

  • Catalyst: Copper(I) iodide (10 mol%)
  • Base: N,N-Diisopropylethylamine (DIPEA, 2 eq)
  • Solvent: tert-Butanol/H2O (4:1)
  • Temperature: 60°C, 6 hours
  • Yield: 78-84%.

Alternative Cyclization Methods

For laboratories without azide handling capabilities, hydrazine cyclization offers an alternative:

Hydrazine Intermediate Route
  • Condensation of 4-methylbenzaldehyde with methyl hydrazinecarboxylate.
  • Cyclization with tosyl isocyanate in THF at reflux.
    Yield : 68-72%.

Carboxamide Formation: Activation and Coupling

Carboxylic Acid Activation

The triazole carboxylate ester is hydrolyzed to the carboxylic acid:
$$
\text{Ester} + \text{NaOH (aq)} \rightarrow \text{1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid}
$$
Conditions : 2M NaOH, ethanol/water (1:1), 90°C, 2 hours, 95% yield.

Activation methods compared:

Activating Agent Solvent Temperature Conversion
Thionyl chloride DCM Reflux 98%
T3P® (50% in EtOAc) DMF RT 94%
EDCI/HOBt THF 0°C → RT 88%

Data synthesized from.

Amine Coupling

Activated acid intermediates react with 5-chloro-2-methoxyaniline:

Acyl Chloride Route

$$
\text{Acid chloride} + \text{5-Chloro-2-methoxyaniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}
$$
Conditions :

  • Solvent: Dichloromethane
  • Base: Triethylamine (3 eq)
  • Time: 4 hours, RT
  • Yield: 82%.
T3P®-Mediated Coupling

Advantages : Lower toxicity, higher functional group tolerance.
Procedure :

  • Combine triazole carboxylic acid (1 eq), 5-chloro-2-methoxyaniline (1.1 eq), T3P® (1.5 eq) in DMF.
  • Stir at room temperature for 12 hours.
    Yield : 89%.

Purification and Characterization

Crystallization Protocols

Solvent System Purity Recovery
Ethyl acetate/cyclohexane 99.5% 75%
Methanol/water 98.2% 82%
Acetonitrile 99.1% 68%

Adapted from.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.21 (s, 1H, triazole-H), 7.75 (d, J=8.8 Hz, 2H, Ar-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH3), 2.42 (s, 3H, CH3), 2.38 (s, 3H, CH3).
  • HRMS : m/z calculated for C20H19ClN4O2 [M+H]+: 399.1224, found: 399.1221.

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages for azide handling:

  • Reactor Type : Microfluidic tube reactor (PTFE, 1.6 mm ID)
  • Flow Rate : 0.5 mL/min
  • Residence Time : 12 minutes
  • Output : 1.2 kg/day with 91% yield.

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-Factor 23.4 8.7
PMI (g/g) 34.1 12.9
Energy Consumption 58 kWh/kg 22 kWh/kg

Data extrapolated from.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling chloro-substituted aryl precursors with triazole-carboxamide intermediates. Key steps include:

  • Cyclization : Use sodium azide (NaN₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
  • Purification : Recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the compound .
  • Purity Validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight verification .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for in vitro studies?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies, particularly regarding antimicrobial vs. anticancer efficacy?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for microbes) and protocols (e.g., MTT assay) to minimize variability .
  • Mechanistic Profiling : Compare transcriptomic or proteomic responses in target cells to identify pathway-specific effects (e.g., apoptosis vs. membrane disruption) .
  • Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing 5-methyl with trifluoromethyl) to isolate structural determinants of activity .

Q. How can computational modeling enhance the design of derivatives with improved target specificity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to biological targets (e.g., kinases, microbial enzymes) .
  • QSAR Analysis : Train models on datasets of triazole-carboxamide analogs to correlate substituent properties (e.g., logP, Hammett constants) with activity .
  • MD Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability and identify critical residues .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • SPR/BLI : Measure real-time binding kinetics to purified targets (e.g., EGFR, COX-2) using surface plasmon resonance or bio-layer interferometry .
  • Gene Knockdown : Apply CRISPR/Cas9 to silence putative target genes and assess changes in compound efficacy .
  • Metabolomic Profiling : Use LC-MS to track metabolite shifts in treated cells, linking activity to specific biochemical pathways .

Data Interpretation and Optimization

Q. How should researchers address discrepancies in reaction yields reported for triazole ring formation?

  • Methodology :

  • Parameter Optimization : Systematically vary Cu(I) catalyst loadings (0.1–10 mol%), solvents (DMF vs. THF), and temperatures (RT vs. 60°C) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or reaction time .

Q. What analytical techniques differentiate polymorphic forms of the compound, and how do they impact bioactivity?

  • Methodology :

  • XRD/SCXRD : Resolve crystal packing differences and hydrogen-bonding networks .
  • Dissolution Testing : Compare solubility and dissolution rates of polymorphs in simulated biological fluids .
  • In Vivo Correlation : Administer polymorphs to animal models and measure pharmacokinetic profiles (Cₘₐₓ, AUC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.